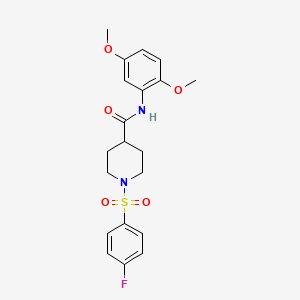

N-(2,5-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Description

This compound is a piperidine-4-carboxamide derivative characterized by two distinct substituents:

- A 2,5-dimethoxyphenyl group attached via the carboxamide nitrogen.

- A 4-fluorobenzenesulfonyl group linked to the piperidine nitrogen.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O5S/c1-27-16-5-8-19(28-2)18(13-16)22-20(24)14-9-11-23(12-10-14)29(25,26)17-6-3-15(21)4-7-17/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMQDWLMCUXGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 2,5-dimethoxyaniline, 4-fluorobenzenesulfonyl chloride, and piperidine-4-carboxylic acid. The reactions may involve:

Nucleophilic substitution: Reacting 2,5-dimethoxyaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base to form an intermediate.

Amidation: Coupling the intermediate with piperidine-4-carboxylic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce sulfides.

Scientific Research Applications

N-(2,5-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying receptor-ligand interactions.

Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide would depend on its specific biological target. It may interact with receptors or enzymes, modulating their activity. The molecular targets could include G-protein coupled receptors (GPCRs) or ion channels, and the pathways involved may include signal transduction cascades.

Comparison with Similar Compounds

Structural Analogues from Antiviral Research

The evidence highlights three piperidine-4-carboxamide derivatives synthesized as HCV entry inhibitors (Table 1):

Key Observations :

- Sulfonyl vs. Oxazole Moieties : The target compound’s 4-fluorobenzenesulfonyl group may improve metabolic stability compared to the oxazole rings in Compounds 1–3, as sulfonamide groups are less prone to oxidative degradation .

- Side Chains: The absence of a diethylamino or dimethylpiperidine side chain (as in Compounds 1–3) suggests reduced basicity, which could influence membrane permeability and pharmacokinetics.

Comparison with Sulfonyl-Containing Piperidine Derivatives

describes 4-[4-(5-ethylthiophen-2-yl)piperidin-1-yl]sulfonyl-1-(2-methoxyethyl)-N-oxidanyl-piperidine-4-carboxamide , a structurally complex analog (Table 2):

Key Observations :

- Sulfonyl Linkage : The target’s aryl sulfonyl group may enhance π-π stacking interactions in biological targets compared to the aliphatic sulfonyl group in ’s compound.

- Bioisosteric Replacements : The N-oxidanyl group in ’s compound could improve solubility but may introduce metabolic liabilities (e.g., reduction to amines in vivo).

Research Implications

- Structure-Activity Relationships (SAR) : The target compound’s fluorine atom and methoxy groups likely optimize binding to hydrophobic pockets in viral or cellular targets, as seen in HCV inhibitors .

- Synthetic Feasibility : Lower yields in analogs (e.g., 51–59% in ) suggest challenges in piperidine functionalization, which may apply to the target compound’s synthesis.

- Purity and Characterization : High HPLC purity (>99.8% in Compound 2) underscores the importance of rigorous purification for biological testing, a standard likely applicable to the target compound.

Biological Activity

N-(2,5-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 422.5 g/mol. The compound features a piperidine ring, a fluorobenzenesulfonyl group, and a dimethoxyphenyl moiety, which contribute to its diverse biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Carboxamide Group : This is done via an amidation reaction where an amine reacts with a carboxylic acid derivative.

- Sulfonylation : The fluorobenzenesulfonyl group is attached through a sulfonylation reaction with a corresponding sulfonyl chloride.

- Dimethoxy Group Attachment : Finally, the dimethoxyphenyl group is introduced through a coupling reaction.

These synthetic routes ensure the production of the compound in sufficient purity for research applications.

Preliminary studies suggest that this compound may act as an enzyme inhibitor or modulator of receptor activity. Its structural features indicate potential interactions with various molecular targets such as:

- Enzymes : The compound may inhibit specific enzymes involved in cellular pathways.

- Receptors : It could modulate receptor activity, influencing physiological responses.

The exact mechanisms are still under investigation, but initial assays indicate promising results in biological contexts.

Biological Activity and Applications

The biological activity of this compound has been assessed through various assays:

In Vitro Studies

- Enzyme Inhibition : Studies have shown that the compound can inhibit certain enzymes linked to disease pathways.

- Cell Viability Assays : Initial tests indicate that the compound may affect cell proliferation in cancer cell lines.

Data Table: Comparative Biological Activities

| Compound Name | Molecular Formula | Biological Activity | Reference |

|---|---|---|---|

| This compound | C20H23FN2O5S | Enzyme inhibition; receptor modulation | |

| N-(3-Acetylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide | C20H23FN2O5S | Similar enzyme inhibition profile | |

| N-(3,4-Dichlorophenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide | C20H21ClFNO5S | Potentially different biological effects |

Case Studies

Recent research has explored the pharmacological potential of compounds similar to this compound. For instance:

- Case Study 1 : A study on related piperidine derivatives demonstrated significant anti-inflammatory effects when tested in murine models.

- Case Study 2 : Another investigation highlighted the compound's ability to inhibit specific cancer cell lines, suggesting potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.